molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid

Número de catálogo: B585448
Número CAS: 313052-03-8
Peso molecular: 478.545
Clave InChI: RURLLCHNGWWRCW-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile α-amino protecting group, removable via piperidine or morpholine .
  • Alloc (allyloxycarbonyl): An orthogonal protecting group, cleaved under mild palladium-catalyzed conditions (e.g., hydrostannolytic cleavage) .
  • 4-piperidinepropanoic acid backbone: A conformationally constrained scaffold that may influence peptide secondary structure and stability.

This compound enables sequential, orthogonal deprotection strategies in SPPS, allowing precise control over peptide chain elongation and side-chain modifications .

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLLCHNGWWRCW-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110456
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313052-03-8
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313052-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Fmoc Protection at the α-Amino Position

Following piperidinepropanoic acid coupling, the α-amino group is protected with Fmoc. This is accomplished using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF, which reacts efficiently with the free amine under mild conditions. The reaction typically requires 2 hours at room temperature, with monitoring by Kaiser test to confirm completion.

Critical Coupling Conditions

ReagentEquivalentsRoleSource
HATU1.9Activator
DIEA4.0Base
Fmoc-OSu3.0Fmoc source

Orthogonal Deprotection of the Alloc Group

The Alloc group is removed using palladium-mediated cleavage , a strategy that leaves the Fmoc group intact. A mixture of Pd(PPh₃)₄ (1 equivalent) and phenylsilane (PhSiH₃, 5 equivalents) in DMF/DCM (1:1) is employed, with the reaction proceeding for 1 hour at room temperature. This step generates a free amine at the piperidine nitrogen, which can subsequently participate in cyclization or further coupling reactions.

Deprotection Efficiency

ParameterConditionOutcomeSource
CatalystPd(PPh₃)₄>95% deprotection
Reducing agentPhSiH₃Prevents Pd black
SolventDMF/DCM (1:1)Optimal solubility

Final Cleavage and Purification

After completing the synthesis, the compound is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail . A typical mixture of TFA/water/triisopropylsilane (95:2.5:2.5) is applied for 2 hours, simultaneously removing side-chain protecting groups and liberating the peptide acid. The crude product is precipitated in cold diethyl ether, centrifuged, and dried under vacuum.

Purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (0.1% TFA). The purified compound is characterized by ESI-MS to confirm molecular weight (observed m/z 479.1 [M+H]⁺ vs. calculated 478.54).

Stereochemical Control and Analytical Validation

The (aS) configuration of the compound is ensured through the use of enantiomerically pure starting materials and chiral auxiliaries during the piperidinepropanoic acid coupling step. Circular dichroism (CD) and nuclear Overhauser effect spectroscopy (NOESY) are employed to confirm the stereochemical integrity of the final product.

Challenges and Optimization Strategies

A common challenge in this synthesis is incomplete Alloc deprotection , which can lead to side reactions during subsequent steps. Increasing the reaction time to 2 × 1.5 hours and using fresh Pd(PPh₃)₄ mitigates this issue. Additionally, double coupling protocols for sterically hindered intermediates improve overall yields.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The removal of these protecting groups under specific conditions allows for the sequential addition of amino acids to form the desired peptide .

Comparación Con Compuestos Similares

Orthogonality and Deprotection Strategies

a. Fmoc/t-Bu/Alloc Strategy

  • Key Advantage : Combines acid-labile (t-Bu), base-labile (Fmoc), and transition-metal-sensitive (Alloc) groups, enabling multi-step synthesis without premature deprotection .
  • Limitation : Alloc removal requires palladium catalysts, which may complicate large-scale synthesis due to cost and purification challenges .

b. Fmoc/ivDde Strategy

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) : Hydrazine-labile and quasi-orthogonal to Fmoc/Alloc.
  • Comparison : Unlike Alloc, ivDde avoids metal catalysts but introduces hydrazine, which may degrade sensitive residues .

c. Boc/Mtt Strategy

  • Boc (tert-butoxycarbonyl) : Acid-labile (requires TFA), incompatible with acid-sensitive resins.
  • Mtt (4-methyltrityl) : Removed with 1% TFA but incompatible with 2-CTC resin, limiting its utility compared to Alloc .

Structural and Functional Analogues

a. Fmoc-L-Pro(4-NHPoc)-OH

  • Structure : Pyrrolidine ring with Fmoc and propargyloxycarbonyl (NHPoc) groups.
  • Application : Prevents aggregation in SPPS but lacks Alloc’s orthogonality, limiting sequential modification .

b. Alloc-4·2Cl (Amino Acid–Viologen Hybrid)

  • Structure : Combines Alloc with a viologen moiety for host-guest chemistry.
  • Comparison: Shares Alloc’s orthogonal deprotection but serves niche applications in supramolecular chemistry, unlike the piperidinepropanoic acid backbone’s structural role .

c. Boc-Protected Piperidine Derivatives

  • Example: CAS 132875-68-4 (methoxycarbonyl-substituted piperidinepropanoic acid).
  • Comparison : Lacks dual Fmoc/Alloc protection, requiring stronger acids (TFA) for deprotection, which may damage acid-labile peptides .

Comparative Data Table

Compound Protecting Groups Deprotection Conditions Orthogonality Key Applications Limitations
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid Fmoc, Alloc Piperidine (Fmoc); Pd catalysis (Alloc) High (Fmoc/Alloc/t-Bu) Multi-step SPPS, side-chain modifications Pd catalyst cost, metal contamination
Fmoc-L-Pro(4-NHPoc)-OH Fmoc, NHPoc Piperidine (Fmoc); CuAAC (NHPoc) Moderate (requires copper catalysis) Aggregation prevention Limited orthogonal partners
Boc-4·2Cl Boc TFA Low (acid-labile only) Acid-stable peptide synthesis Incompatible with acid-sensitive resins
ivDde-Protected Derivatives Fmoc, ivDde Piperidine (Fmoc); Hydrazine (ivDde) Moderate (hydrazine sensitivity) Sequential ligation Hydrazine may degrade residues

Actividad Biológica

The compound a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid (CAS Number: 313052-03-8) is a significant intermediate in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound incorporates both the fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups, which play crucial roles in the protection of functional groups during synthetic processes. Understanding its biological activity is essential for its application in biochemical research and therapeutic development.

  • Molecular Formula : C27H30N2O6
  • Molecular Weight : 478.54 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 679.9 ± 45.0 °C at 760 mmHg
  • LogP : 4.41
  • Flash Point : 365.0 ± 28.7 °C

The biological activity of this compound primarily stems from its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, while the Alloc group protects the carboxyl function, preventing premature reactions during peptide bond formation. Upon deprotection, the compound allows for the sequential addition of amino acids, facilitating the construction of complex peptides.

Peptide Synthesis

The compound is widely utilized in SPPS due to its stability and ease of deprotection under mild conditions. The dual protection strategy provided by Fmoc and Alloc groups enhances versatility in synthesizing peptides with varying sequences and functionalities, which is crucial for studies in protein interactions and enzyme mechanisms .

Case Studies and Research Findings

  • Fmoc Solid-Phase Peptide Synthesis :
    • A systematic study highlighted the efficiency of Fmoc-based SPPS methods, demonstrating that using this compound can significantly reduce side reactions such as aspartimide formation during peptide assembly .
  • Thermal Deprotection Studies :
    • Research on the thermal cleavage of Fmoc groups showed that this compound can be effectively deprotected using heat, which is beneficial for synthesizing sensitive peptides that require specific conditions for stability .
  • Self-Assembly Behavior :
    • Investigations into self-assembly behaviors of multi-component systems involving Fmoc-amino acids revealed that peptides synthesized using this compound exhibit unique aggregation properties, which can be exploited for developing novel biomaterials .

Comparative Analysis

Compound NameStructureUse CaseStability
This compoundStructurePeptide synthesisHigh
Fmoc-protected amino acidsVariesGeneral peptide synthesisModerate
Alloc-protected amino acidsVariesSpecific applicationsVariable

Q & A

(Basic) What is the role of the Fmoc and Alloc protecting groups in the synthesis of peptides using a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid?

The Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups serve as orthogonal protecting groups during solid-phase peptide synthesis (SPPS). The Fmoc group temporarily shields the amine functionality on the piperidine ring, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other sensitive groups . The Alloc group, typically removed via palladium-catalyzed deprotection under neutral conditions, enables sequential assembly of complex peptide architectures. This dual protection strategy minimizes side reactions and preserves peptide integrity during chain elongation .

(Advanced) How can researchers optimize coupling conditions to minimize racemization and dimerization when incorporating this compound into peptide sequences?

Racemization and dimerization are common challenges during Fmoc-amino acid coupling. To mitigate these:

  • Coupling Reagents : Use in situ activating agents like HBTU/HOBt or COMU, which reduce carbodiimide-mediated racemization .
  • Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Solvent System : Anhydrous DMF or NMP with 0.1 M HOAt enhances activation efficiency.
  • Monitoring : Employ real-time ninhydrin or LC-MS analysis to detect incomplete couplings and optimize reaction times .
    Evidence from Albericio et al. (1984) suggests that replacing DCC-DMAP with milder activators reduces dimer formation by >30% .

(Basic) What precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • Storage : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the Alloc group .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid release into drains .

(Advanced) How does the stereochemistry of the piperidine ring influence peptide conformation and aggregation behavior?

The (aS) configuration of the piperidine ring introduces conformational constraints that affect peptide backbone folding. For example:

  • Hydrogen Bonding : The piperidine nitrogen participates in intramolecular H-bonds, stabilizing β-turn or helical structures.
  • Aggregation Prevention : Bulky Fmoc groups reduce hydrophobic interactions, as seen in pseudo-proline derivatives that disrupt β-sheet formation .
    Methodological Analysis : Use circular dichroism (CD) spectroscopy to monitor secondary structure changes and dynamic light scattering (DLS) to quantify aggregation kinetics .

(Basic) What analytical techniques are recommended for verifying the purity and identity of this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity (>95% by area normalization) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ = 379.5 for C23H25NO4) .
  • NMR : 1H/13C NMR resolves stereochemical integrity, particularly the (aS) configuration .

(Advanced) How can researchers resolve contradictions in reported coupling efficiencies for Fmoc-protected piperidine derivatives?

Discrepancies in coupling yields (e.g., 70–95% in literature) often arise from:

  • Side-Chain Interactions : The piperidine ring’s basicity may interfere with activation. Pre-activate the amino acid with OxymaPure to suppress protonation .
  • Solvent Polarity : Low-polarity solvents (e.g., DCM) improve solubility of hydrophobic intermediates.
  • Statistical Design : Apply factorial experiments (e.g., varying temperature, activator, and equivalents) to identify optimal conditions. For example, Sainlos et al. (2009) achieved 92% yield using DIC/Oxyma in DCM .

(Basic) What is the significance of the (aS) stereodescriptor in the compound’s nomenclature?

The (aS) designation indicates the absolute configuration at the chiral center adjacent to the Fmoc-protected amine. This stereochemistry is critical for:

  • Enzymatic Recognition : Peptidases and receptors often exhibit stereospecific binding.
  • Synthetic Reproducibility : Incorrect configuration alters peptide folding and bioactivity. Validate stereochemistry via X-ray crystallography or chiral HPLC .

(Advanced) How can computational modeling aid in predicting the compatibility of this compound with novel peptide scaffolds?

  • Molecular Dynamics (MD) : Simulate peptide backbone flexibility and piperidine ring interactions in explicit solvent models (e.g., TIP3P water).
  • Docking Studies : Predict binding affinities for target proteins using AutoDock Vina.
  • QM/MM Calculations : Assess the energy barrier for Alloc deprotection under Pd(0) catalysis. Tools like Gaussian 16 or ORCA are recommended .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.